molecular formula C14H20N2O3 B8425521 2-[1-[(2-Methoxy-3-pyridyl)methyl]-2-piperidyl]acetic acid

2-[1-[(2-Methoxy-3-pyridyl)methyl]-2-piperidyl]acetic acid

Cat. No. B8425521
M. Wt: 264.32 g/mol
InChI Key: WYMDEFXEKFELLU-UHFFFAOYSA-N
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Patent
US06784192B2

Procedure details

2.8 g of ethyl 2-[1-[(2-methoxy-3-pyridyl)methyl]-2-piperidyl]acetate, 20 ml of a 2N aqueous sodium hydroxide and 20 ml of methanol were stirred at 70° C. for 1.5 hours. 8 ml of a 5N aqueous hydrochloric acid was added thereto, and the solvent was evaporated. Ethanol was added to the residue and sodium chloride was filtered off. Ethanol was evaporated, to give 2.9 g of a colorless oil.
Name
ethyl 2-[1-[(2-methoxy-3-pyridyl)methyl]-2-piperidyl]acetate
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]([CH2:9][N:10]2[CH2:15][CH2:14][CH2:13][CH2:12][CH:11]2[CH2:16][C:17]([O:19]CC)=[O:18])=[CH:7][CH:6]=[CH:5][N:4]=1.[OH-].[Na+].Cl>CO>[CH3:1][O:2][C:3]1[C:8]([CH2:9][N:10]2[CH2:15][CH2:14][CH2:13][CH2:12][CH:11]2[CH2:16][C:17]([OH:19])=[O:18])=[CH:7][CH:6]=[CH:5][N:4]=1 |f:1.2|

Inputs

Step One
Name
ethyl 2-[1-[(2-methoxy-3-pyridyl)methyl]-2-piperidyl]acetate
Quantity
2.8 g
Type
reactant
Smiles
COC1=NC=CC=C1CN1C(CCCC1)CC(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
ADDITION
Type
ADDITION
Details
Ethanol was added to the residue and sodium chloride
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
Ethanol was evaporated

Outcomes

Product
Name
Type
product
Smiles
COC1=NC=CC=C1CN1C(CCCC1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: CALCULATEDPERCENTYIELD 114.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.